![molecular formula C21H20FN5O3S B2955030 N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-28-9](/img/structure/B2955030.png)
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H20FN5O3S and its molecular weight is 441.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide often undergo synthesis for the exploration of their antitumor and antimicrobial activities. For instance, amino acid ester derivatives containing 5-fluorouracil have been synthesized to evaluate their in vitro antitumor activity against leukemia HL-60 and liver cancer BEL-7402 cells, with some derivatives showing significant inhibitory effects (Xiong et al., 2009). Similarly, novel polyimides synthesized from aromatic diamines and dianhydrides have been studied for their solubility and thermal stability, indicating potential for high-performance materials (Butt et al., 2005).
Therapeutic Potential
Derivatives of structurally similar compounds have been evaluated for their therapeutic potential. For example, novel series of pyrimidine derivatives have been synthesized and assessed for their anti-inflammatory activity, with some showing promising results in reducing inflammation without significant side effects (Robert-Piessard et al., 1997). Additionally, the synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial activity and enzyme assays highlight the potential of these compounds in developing new antimicrobial agents (Tiwari et al., 2018).
Antimicrobial Applications
Fluorobenzamides containing thiazole and thiazolidine have been synthesized through conventional and microwave methods, demonstrating enhanced antimicrobial activity against various bacterial and fungal strains. This suggests the relevance of structural modifications, such as the introduction of a fluorine atom, in enhancing antimicrobial efficacy (Desai et al., 2013).
properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-15-9-5-4-8-14(15)19(29)25-17-18(23)26-21(27-20(17)30)31-12-16(28)24-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQCDCXOEZJSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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